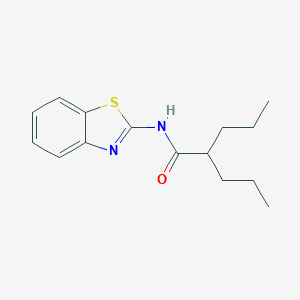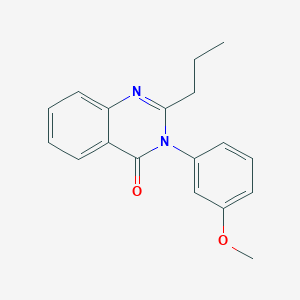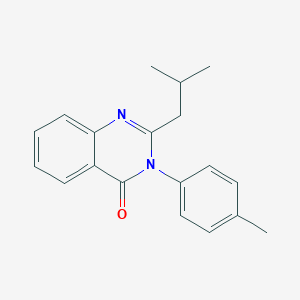
N-(1,3-benzothiazol-2-yl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-2-propylpentanamide, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BNPP belongs to the class of benzothiazole derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-2-propylpentanamide has been extensively studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, neuroprotective, and anticancer properties. N-(1,3-benzothiazol-2-yl)-2-propylpentanamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. N-(1,3-benzothiazol-2-yl)-2-propylpentanamide has also been shown to protect neurons from oxidative stress-induced cell death and to induce apoptosis in cancer cells.
Wirkmechanismus
The exact mechanism of action of N-(1,3-benzothiazol-2-yl)-2-propylpentanamide is not fully understood. However, studies have suggested that N-(1,3-benzothiazol-2-yl)-2-propylpentanamide may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(1,3-benzothiazol-2-yl)-2-propylpentanamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1,3-benzothiazol-2-yl)-2-propylpentanamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(1,3-benzothiazol-2-yl)-2-propylpentanamide has also been shown to increase the expression of brain-derived neurotrophic factor, which is a protein involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1,3-benzothiazol-2-yl)-2-propylpentanamide in lab experiments is its potential therapeutic properties. N-(1,3-benzothiazol-2-yl)-2-propylpentanamide has been shown to have anti-inflammatory, neuroprotective, and anticancer properties, which make it a promising candidate for drug development. However, one of the limitations of using N-(1,3-benzothiazol-2-yl)-2-propylpentanamide in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-2-propylpentanamide. One direction is to investigate the potential of N-(1,3-benzothiazol-2-yl)-2-propylpentanamide as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Another direction is to optimize the synthesis method of N-(1,3-benzothiazol-2-yl)-2-propylpentanamide to improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1,3-benzothiazol-2-yl)-2-propylpentanamide and to identify its molecular targets.
Conclusion
In conclusion, N-(1,3-benzothiazol-2-yl)-2-propylpentanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-(1,3-benzothiazol-2-yl)-2-propylpentanamide has been synthesized using various methods and has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. The exact mechanism of action of N-(1,3-benzothiazol-2-yl)-2-propylpentanamide is not fully understood, but studies have suggested that it may modulate various signaling pathways and inhibit the activity of histone deacetylases. N-(1,3-benzothiazol-2-yl)-2-propylpentanamide has various biochemical and physiological effects, and its potential as a therapeutic agent for various diseases makes it a promising candidate for drug development.
Synthesemethoden
N-(1,3-benzothiazol-2-yl)-2-propylpentanamide can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with 2-bromo-2-methylhexane in the presence of a base. Another method involves the reaction of 2-aminobenzothiazole with 2-bromo-5-methylhexanoyl chloride in the presence of a base. The yield of N-(1,3-benzothiazol-2-yl)-2-propylpentanamide using these methods is reported to be around 70-80%.
Eigenschaften
Molekularformel |
C15H20N2OS |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2-propylpentanamide |
InChI |
InChI=1S/C15H20N2OS/c1-3-7-11(8-4-2)14(18)17-15-16-12-9-5-6-10-13(12)19-15/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
OYHZTWHXFSGCSX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)



![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)


![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)